molecular formula C19H15ClN2O B2582252 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-yn-1-ol CAS No. 318497-81-3

1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-yn-1-ol

Cat. No. B2582252
CAS RN: 318497-81-3
M. Wt: 322.79
InChI Key: RARMSTDGWAMPAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-yn-1-ol, otherwise known as CMPP, is a synthetic compound that is used in scientific research applications. CMPP is a pyrazole derivative that has been used in research studies to investigate its potential as a drug target. CMPP has been found to have a wide range of biochemical and physiological effects, which have been studied in both laboratory and clinical settings.

Scientific Research Applications

Heterocyclic Compounds Synthesis

The chemistry of pyrazoline derivatives, including structures similar to the compound of interest, demonstrates their utility as versatile building blocks for synthesizing a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and others, which highlight the compound's significance in the synthesis of diverse classes of heterocycles and dyes. The unique reactivity of pyrazoline-based compounds facilitates mild reaction conditions for generating various cynomethylene dyes from a broad array of precursors, suggesting potential applications in dye synthesis and heterocyclic compound development (Gomaa & Ali, 2020).

Biological Activity Investigation

Pyrazoline derivatives are identified for their biological activity, serving as a foundation for pharmaceutical research. These compounds are explored for their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, among others. The synthesis and structural modification of pyrazoline derivatives aim to enhance these biological activities, indicating the compound's relevance in medicinal chemistry and drug development efforts (Kumar Ray et al., 2022).

Chemical Reactivity and Structural Analysis

The structural and spectroscopic properties of pyrazoline derivatives, including those related to "1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-yn-1-ol", are subjects of investigation to understand their reactivity and potential applications further. Studies involving NMR spectroscopy and quantum chemistry provide insight into the stereochemical structure and reactivity of functionalized organophosphorus azoles, which are relevant to the compound . This research aids in elucidating the mechanisms behind the compound's reactivity and potential applications in organic synthesis and material science (Larina, 2023).

properties

IUPAC Name

1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-3-phenylprop-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O/c1-22-19(20)17(18(21-22)15-10-6-3-7-11-15)16(23)13-12-14-8-4-2-5-9-14/h2-11,16,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARMSTDGWAMPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C(C#CC3=CC=CC=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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